![molecular formula C22H16N2O3S B2973738 (2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-phenoxybenzylidene)thiazolidin-4-one CAS No. 461673-88-1](/img/structure/B2973738.png)
(2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-phenoxybenzylidene)thiazolidin-4-one
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Description
(2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-phenoxybenzylidene)thiazolidin-4-one is a thiazolidine derivative that has attracted significant attention in the scientific community due to its potential pharmacological properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation.
Scientific Research Applications
Anticancer Properties
Thiazolidinone derivatives have demonstrated significant promise in anticancer research. For example, a study by Szychowski et al. (2019) evaluated the anticancer activity of a similar compound, 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one, across multiple human cancer cell lines, revealing its potential to decrease ROS production, increase caspase-3 activity, and affect cell metabolism and proliferation at micromolar concentrations (Szychowski et al., 2019). Additionally, a study by Subtelna et al. (2020) highlighted the selective inhibitory activity of 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones against leukemia cell lines, indicating their potential as anticancer agents (Subtelna et al., 2020).
Antimicrobial Activity
Research has also focused on the antimicrobial potential of thiazolidin-4-one derivatives. Chopde et al. (2017) synthesized a series of novel thiazolidinones and evaluated their antibacterial and antifungal activities, confirming their efficacy against various microbial strains (Chopde et al., 2017). Similarly, Patel et al. (2010) studied the antibacterial efficacy of new 2-imino-3-[carboxamido o-hydroxyphenyl]-5-arylidene-4-thiazolidinone derivatives, demonstrating their significant activity against both Gram-positive and Gram-negative bacteria (Patel et al., 2010).
Dual Inhibitory Activity
Unangst et al. (1994) explored benzylideneoxazoles, -thiazoles, and -imidazoles derived from 2,6-di-tert-butylphenol as dual inhibitors of 5-lipoxygenase and cyclooxygenase, showing potential for anti-inflammatory activity. This study underscores the versatility of thiazolidin-4-one derivatives in targeting multiple biological pathways (Unangst et al., 1994).
properties
IUPAC Name |
(5Z)-2-(4-hydroxyphenyl)imino-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c25-17-11-9-16(10-12-17)23-22-24-21(26)20(28-22)14-15-5-4-8-19(13-15)27-18-6-2-1-3-7-18/h1-14,25H,(H,23,24,26)/b20-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDFZCSGPNKRPG-ZHZULCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-phenoxybenzylidene)thiazolidin-4-one |
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